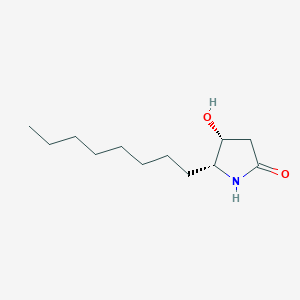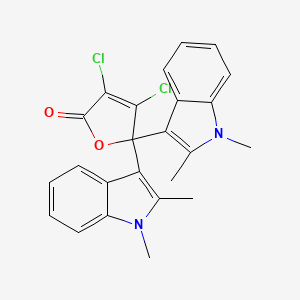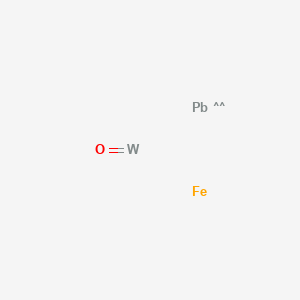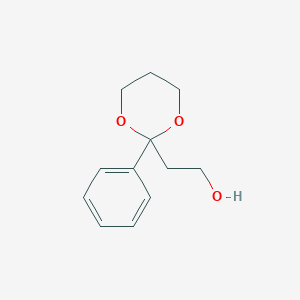
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with a hydroxy group at the 4-position and an octyl chain at the 5-position. Its unique structure makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable octyl-substituted precursor with a chiral auxiliary to introduce the hydroxy group at the desired position. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring high stereoselectivity and purity of the final product .
化学反応の分析
Types of Reactions
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The lactam ring can be reduced to an amine using lithium aluminum hydride (LAH).
Substitution: The hydroxy group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, dichloromethane as solvent.
Reduction: LAH, tetrahydrofuran as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of 4-keto-5-octylpyrrolidin-2-one.
Reduction: Formation of 4-hydroxy-5-octylpyrrolidine.
Substitution: Formation of 4-chloro-5-octylpyrrolidin-2-one or 4-bromo-5-octylpyrrolidin-2-one.
科学的研究の応用
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
作用機序
The mechanism of action of (4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the octyl chain play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
(4R,5R)-4-hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a shorter alkyl chain.
(4R,5R)-4-hydroxy-5-ethylpyrrolidin-2-one: Similar structure with an ethyl group instead of an octyl group.
Uniqueness
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one is unique due to its longer octyl chain, which can significantly influence its lipophilicity and interaction with biological membranes. This property makes it distinct from other pyrrolidinones with shorter alkyl chains, potentially leading to different biological activities and applications .
特性
CAS番号 |
63697-71-2 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
(4R,5R)-4-hydroxy-5-octylpyrrolidin-2-one |
InChI |
InChI=1S/C12H23NO2/c1-2-3-4-5-6-7-8-10-11(14)9-12(15)13-10/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11-/m1/s1 |
InChIキー |
HLYBPMLJKZRUIZ-GHMZBOCLSA-N |
異性体SMILES |
CCCCCCCC[C@@H]1[C@@H](CC(=O)N1)O |
正規SMILES |
CCCCCCCCC1C(CC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(Pyridin-2-yl)methyl]phenyl}acetamide](/img/structure/B14508619.png)

![1,2,3-Triphenoxy-4-[3-(2,3,4-triphenoxyphenoxy)phenoxy]benzene](/img/structure/B14508627.png)
![6-[(2-Aminophenyl)sulfanyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14508646.png)



![N,N'-[Methylenebis(3-chloro-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14508658.png)
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)



